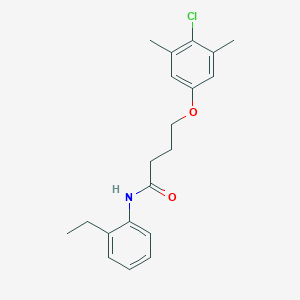![molecular formula C17H13BrFN3O3 B4178014 2-bromo-N'-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B4178014.png)
2-bromo-N'-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide
Overview
Description
2-bromo-N'-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide, also known as BFD-524, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of 2-bromo-N'-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide is not yet fully understood. However, it is believed to act by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects
2-bromo-N'-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in cell viability. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of 2-bromo-N'-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide is its specificity for DHODH, which makes it a potentially useful tool for studying the role of this enzyme in various biological processes. However, one limitation is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 2-bromo-N'-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its use as a tool for studying the role of DHODH in various biological processes, such as cell proliferation and immune function. Finally, there is a need for the development of more efficient synthesis methods for 2-bromo-N'-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide, which could facilitate its use in future research.
Scientific Research Applications
2-bromo-N'-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide has been studied for its potential as an anticancer agent, with promising results in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. 2-bromo-N'-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models of arthritis.
properties
IUPAC Name |
2-bromo-N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFN3O3/c18-11-6-2-1-5-10(11)16(24)21-20-13-9-15(23)22(17(13)25)14-8-4-3-7-12(14)19/h1-8,13,20H,9H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJBNTGJLMBWNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2F)NNC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1-adamantyl)ethyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4177934.png)
![7-(4-methoxyphenyl)-6-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4177939.png)
![4-[4-allyl-5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B4177941.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4177943.png)
![4-{2-[(5-chloro-2-methylphenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B4177945.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4177950.png)
![4-isobutoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B4177952.png)



![N-cyclohexyl-4-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4177995.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4178003.png)

![N~1~-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4178013.png)